molecular formula C16H26Cl2N2O2 B14657753 11bH-Benzo(a)quinolizine, 1,2,3,4,6,7-hexahydro-2-alpha-amino-9,10-dimethoxy-3-alpha-methyl-, dihydrochloride CAS No. 39630-39-2

11bH-Benzo(a)quinolizine, 1,2,3,4,6,7-hexahydro-2-alpha-amino-9,10-dimethoxy-3-alpha-methyl-, dihydrochloride

Cat. No.: B14657753
CAS No.: 39630-39-2
M. Wt: 349.3 g/mol
InChI Key: HYUAAFWMISEIIW-QTOIGMLVSA-N
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Description

11bH-Benzo(a)quinolizine, 1,2,3,4,6,7-hexahydro-2-alpha-amino-9,10-dimethoxy-3-alpha-methyl-, dihydrochloride is a complex organic compound with significant applications in various fields of science and industry. This compound is known for its unique structural features and diverse chemical properties, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11bH-Benzo(a)quinolizine, 1,2,3,4,6,7-hexahydro-2-alpha-amino-9,10-dimethoxy-3-alpha-methyl-, dihydrochloride involves multiple steps. One common method involves the acylation of 3-(3,4-dimethoxyphenethylamino) propionitrile with the chloride of various ethyl alkylhydrogenmalonates, followed by esterification to yield the corresponding diester-amides. These diester-amides are then cyclized by refluxing with phosphoryl chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

11bH-Benzo(a)quinolizine, 1,2,3,4,6,7-hexahydro-2-alpha-amino-9,10-dimethoxy-3-alpha-methyl-, dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

11bH-Benzo(a)quinolizine, 1,2,3,4,6,7-hexahydro-2-alpha-amino-9,10-dimethoxy-3-alpha-methyl-, dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 11bH-Benzo(a)quinolizine, 1,2,3,4,6,7-hexahydro-2-alpha-amino-9,10-dimethoxy-3-alpha-methyl-, dihydrochloride involves its interaction with specific molecular targets and pathways. It acts within the basal ganglia and promotes the depletion of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine from stores. This action decreases the uptake into synaptic vesicles, making it effective in managing hyperkinetic movement disorders .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11bH-Benzo(a)quinolizine, 1,2,3,4,6,7-hexahydro-2-alpha-amino-9,10-dimethoxy-3-alpha-methyl-, dihydrochloride stands out due to its specific combination of functional groups, which confer unique chemical properties and biological activities. Its ability to undergo a wide range of chemical reactions and its diverse applications in various fields make it a compound of significant interest.

Properties

CAS No.

39630-39-2

Molecular Formula

C16H26Cl2N2O2

Molecular Weight

349.3 g/mol

IUPAC Name

(2S,3R,11bR)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride

InChI

InChI=1S/C16H24N2O2.2ClH/c1-10-9-18-5-4-11-6-15(19-2)16(20-3)7-12(11)14(18)8-13(10)17;;/h6-7,10,13-14H,4-5,8-9,17H2,1-3H3;2*1H/t10-,13+,14-;;/m1../s1

InChI Key

HYUAAFWMISEIIW-QTOIGMLVSA-N

Isomeric SMILES

C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@@H]1N)OC)OC.Cl.Cl

Canonical SMILES

CC1CN2CCC3=CC(=C(C=C3C2CC1N)OC)OC.Cl.Cl

Origin of Product

United States

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